4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H10BrN. It is a derivative of spiro[cyclopropane-1,3’-indolin]-2’-one .
Synthesis Analysis
The synthesis of spiro[cyclopropane-1,3’-indolin]-2’-ones has been reported in the literature . The process involves a series of reactions, including [4 + 2] cyclization and deMayo-type ring-extension cascade processes .Molecular Structure Analysis
The molecular structure of 4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one consists of a spirocyclic framework, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The chemical reactions involving spiro[cyclopropane-1,3’-indolin]-2’-ones are complex and can involve multiple steps . For instance, Brønsted acid catalysis has been used to facilitate formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloadditions of donor–acceptor cyclobutenes, cyclopropenes, and siloxyalkynes with benzopyrylium ions .Scientific Research Applications
Anticancer Agent
“4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” has been synthesized and evaluated for its biological activity against different human cancer cell lines .
Colon Cancer: The compound has shown promising anticancer activity against HT-29, a colon cancer cell line .
Prostate Cancer: It has also been effective against DU-145, a human prostate cancer cell line . In particular, compounds 6b and 6u showed significant activity .
Cervical Cancer: The compound has been tested against Hela, a cervical cancer cell line, and has shown potential anticancer activity .
Lung Cancer: A-549, a lung cancer cell line, has also been a target for testing the anticancer activity of this compound .
Breast Cancer: The compound has exhibited promising anticancer activity against MCF-7, a breast cancer cell line .
Apoptosis Induction
Flow cytometric analysis has shown that compounds 6b and 6u can arrest the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death . This suggests that “4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one” could be used to induce apoptosis in cancer cells.
Mechanism of Action
While the specific mechanism of action for 4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is not mentioned in the search results, spiro[cyclopropane-1,3’-indolin]-2’-ones have been evaluated for their biological activity against different human cancer cell lines . Some compounds in this series have shown significant activity, arresting the cell cycle in the G0/G1 phase leading to caspase-3 dependent apoptotic cell death .
properties
IUPAC Name |
4-bromospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJOQBQRAHOTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC=C3Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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